molecular formula C18H28N2O2 B7538142 N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-2-m-tolyloxy-acetamide

N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-2-m-tolyloxy-acetamide

Cat. No. B7538142
M. Wt: 304.4 g/mol
InChI Key: XLUQNZLXBPPCJH-UHFFFAOYSA-N
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Description

N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-2-m-tolyloxy-acetamide, commonly known as TEMPO, is a stable free radical compound that has been widely used in various scientific research fields. TEMPO is a unique compound that has been found to possess remarkable biological properties, making it an essential tool for researchers investigating various biochemical and physiological processes.

Mechanism of Action

TEMPO is a stable free radical that can undergo various redox reactions, making it an excellent tool for studying various biochemical and physiological processes. TEMPO can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. TEMPO can also act as a pro-oxidant by generating reactive oxygen species that can induce oxidative stress and cell damage.
Biochemical and Physiological Effects:
TEMPO has been found to possess various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. TEMPO has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. TEMPO has also been shown to protect neurons from oxidative stress and reduce the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TEMPO in lab experiments is its stability and ease of use. TEMPO is a stable free radical that can be easily synthesized and stored, making it an excellent tool for researchers investigating various biochemical and physiological processes. However, one of the limitations of using TEMPO is its potential toxicity and side effects, which can affect the accuracy of lab experiments.

Future Directions

There are several future directions for the use of TEMPO in scientific research, including the development of new TEMPO derivatives with enhanced properties and the investigation of its potential therapeutic applications. Researchers are also exploring the use of TEMPO in various biomedical applications, including drug delivery and tissue engineering. Additionally, the use of TEMPO in environmental applications, such as wastewater treatment and air pollution control, is also being investigated.
In conclusion, TEMPO is a unique compound that has been widely used in various scientific research fields. Its stability, ease of use, and remarkable biological properties make it an essential tool for researchers investigating various biochemical and physiological processes. The future directions for the use of TEMPO in scientific research are vast, and it is expected that further advancements in this field will lead to new discoveries and applications.

Synthesis Methods

TEMPO can be synthesized through several methods, including the oxidation of 2,2,6,6-tetramethylpiperidine, the oxidation of 4-amino-2,2,6,6-tetramethylpiperidine, and the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine with m-toluoyl chloride. The most commonly used method for synthesizing TEMPO is the oxidation of 2,2,6,6-tetramethylpiperidine, which involves the use of various oxidizing agents such as sodium hypochlorite, potassium permanganate, and hydrogen peroxide.

Scientific Research Applications

TEMPO has been extensively used in various scientific research fields, including organic chemistry, biochemistry, and materials science. In organic chemistry, TEMPO has been used as a catalyst for various chemical reactions, including the oxidation of alcohols, aldehydes, and ketones. In biochemistry, TEMPO has been used as a spin-labeling agent to study protein structure and function. In materials science, TEMPO has been used as a stabilizer for various polymers and as a corrosion inhibitor for metals.

properties

IUPAC Name

2-(3-methylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-13-7-6-8-15(9-13)22-12-16(21)19-14-10-17(2,3)20-18(4,5)11-14/h6-9,14,20H,10-12H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUQNZLXBPPCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727937
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,2,6,6-Tetramethyl-piperidin-4-yl)-2-m-tolyloxy-acetamide

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